An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-1-naphthalenemethanol
An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-1-naphthalenemethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-1-naphthalenemethanol (CAS No: 40696-22-8). Due to the limited availability of experimental data for this specific compound, this guide also includes relevant information on closely related analogs and standardized experimental protocols to serve as a foundational resource for research and development activities.
Core Chemical Properties
2-Methoxy-1-naphthalenemethanol is an aromatic alcohol and a derivative of naphthalene. Its structure, featuring a methoxy and a hydroxymethyl group on the naphthalene core, makes it a potential building block in organic synthesis.
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of 2-Methoxy-1-naphthalenemethanol.
| Property | Value | Source |
| CAS Number | 40696-22-8 | [1] |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | Powder to crystal | [1] |
| Melting Point | 100-104 °C | [1] |
| Boiling Point | 283.23 °C (rough estimate) | [1] |
| Density | 1.0750 (rough estimate) | [1] |
| pKa | 13.86 ± 0.10 (Predicted) | [1] |
| Refractive Index | 1.6010 (estimate) | [1] |
Spectroscopic Data
Detailed spectroscopic data for 2-Methoxy-1-naphthalenemethanol is not widely available in the public domain. The ¹H NMR spectrum is available from commercial databases but requires a subscription for full access.[2][3] The following tables provide a template for the expected spectroscopic data, supplemented with data from the closely related compound, 2-naphthalenemethanol, for comparative purposes.
¹H NMR Spectroscopy Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (for 2-naphthalenemethanol) |
| 7.85 - 7.75 | m | 3H | Ar-H |
| 7.52 - 7.42 | m | 3H | Ar-H |
| 4.88 | s | 2H | -CH₂- |
| 1.85 | s | 1H | -OH |
| Data for 2-naphthalenemethanol sourced from spectral databases.[4] |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment (for 2-naphthalenemethanol) |
| 138.5 | Ar-C (quaternary) |
| 133.3 | Ar-C (quaternary) |
| 133.0 | Ar-C (quaternary) |
| 128.5 | Ar-CH |
| 128.0 | Ar-CH |
| 127.8 | Ar-CH |
| 126.4 | Ar-CH |
| 126.3 | Ar-CH |
| 125.8 | Ar-CH |
| 125.4 | Ar-CH |
| 65.3 | -CH₂- |
| Data for 2-naphthalenemethanol sourced from spectral databases.[4] |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment (for 2-naphthalenemethanol) |
| 3300 - 3100 | Broad, Strong | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1600, 1500, 1465 | Medium | C=C stretch (aromatic ring) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 860 - 820 | Strong | C-H bend (aromatic, out-of-plane) |
| Data for 2-naphthalenemethanol is a representative compilation from spectral databases.[4] |
Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment (for 2-naphthalenemethanol) |
| 158 | High | [M]⁺ (Molecular Ion) |
| 157 | High | [M-H]⁺ |
| 139 | Medium | [M-H-H₂O]⁺ |
| 129 | 100 | [M-CHO]⁺ |
| 128 | High | [M-CH₂O]⁺ |
| 127 | High | [M-CH₂OH]⁺ |
| 102 | Low | [C₈H₆]⁺ |
| 77 | Low | [C₆H₅]⁺ |
| Mass spectrometry data for 2-naphthalenemethanol sourced from spectral databases.[4] |
Experimental Protocols
Synthesis of 2-Methoxy-1-naphthalenemethanol
A plausible and efficient method for the synthesis of 2-Methoxy-1-naphthalenemethanol is the reduction of the corresponding aldehyde, 2-Methoxy-1-naphthaldehyde, using a mild reducing agent such as sodium borohydride.[5]
Materials and Reagents:
-
2-Methoxy-1-naphthaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-1-naphthaldehyde (1.0 eq) in methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the evolution of gas ceases and the pH is neutral.
-
Work-up and Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-Methoxy-1-naphthalenemethanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a spectral width of around 16 ppm, a relaxation delay of 1-5 seconds, and co-add 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans are typically required.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of 2-Methoxy-1-naphthalenemethanol. However, the structurally similar compound, 2-naphthalenemethanol, is a known metabolite of 2-methylnaphthalene, an environmental pollutant.[6] The metabolic activation of 2-methylnaphthalene is a critical factor in its toxicity.[6]
Metabolic Pathway of a Related Compound: 2-Methylnaphthalene
The bioactivation of 2-methylnaphthalene primarily occurs in the liver and involves the following steps:
-
Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the hydroxylation of 2-methylnaphthalene to form 2-naphthalenemethanol.[6]
-
Further Metabolism: 2-Naphthalenemethanol is then further metabolized by sulfotransferases.[6]
-
Reactive Intermediate Formation: This subsequent step is believed to generate a reactive electrophilic intermediate that can covalently bind to cellular macromolecules, leading to toxicity.[6]
